Benzene, 1,1'-[(trichlorosilyl)methylene]bis-
Description
Benzene, 1,1'-[(trichlorosilyl)methylene]bis- (CAS: Not explicitly listed in evidence) is an organosilicon compound featuring two benzene rings connected via a methylene (-CH₂-) bridge substituted with a trichlorosilyl (-SiCl₃) group. The structure can be represented as Ph-CH₂-SiCl₃-Ph, where the silicon atom is bonded to three chlorine atoms and the methylene group bridges the two aromatic rings. This compound is structurally distinct due to the electron-withdrawing SiCl₃ group, which imparts significant reactivity, particularly toward hydrolysis and nucleophilic substitution.
Properties
IUPAC Name |
benzhydryl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3Si/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEBTXPFGLSBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578634 | |
| Record name | Trichloro(diphenylmethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18089-94-6 | |
| Record name | Trichloro(diphenylmethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds via a two-step mechanism:
-
Formation of Diphenylmethylmagnesium Bromide :
Diphenylmethane reacts with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere to generate the Grignard reagent. -
Nucleophilic Attack on Trichlorosilane :
The diphenylmethylmagnesium bromide reacts with trichlorosilane, where the magnesium-bound carbon acts as a nucleophile, displacing a chloride ion from HSiCl₃. The reaction is highly exothermic and requires precise temperature control (−20°C to 0°C) to prevent side reactions such as over-silylation or decomposition.
The stoichiometric ratio of Grignard reagent to trichlorosilane is critical. A 1:1 molar ratio ensures complete conversion, though slight excesses of HSiCl₃ (1.2 equivalents) are often employed to drive the reaction to completion.
Reaction Conditions and Optimization
Key parameters influencing yield and purity include:
-
Solvent Choice : Anhydrous diethyl ether or THF is mandatory to stabilize the Grignard reagent and prevent hydrolysis.
-
Atmosphere : Reactions must be conducted under argon or nitrogen to exclude moisture and oxygen, which degrade both reagents.
-
Temperature : Slow addition of HSiCl₃ at −20°C minimizes side reactions, followed by gradual warming to room temperature for 12–24 hours.
Post-reaction workup involves quenching with saturated ammonium chloride, extraction with dichloromethane, and purification via vacuum distillation (b.p. 120–130°C at 1 mmHg). Typical yields range from 70–85%, with purity exceeding 95% as confirmed by gas chromatography–mass spectrometry (GC-MS).
Comparative Analysis of Alternative Methods
While the Grignard–trichlorosilane route dominates industrial production, alternative methods have been explored for niche applications:
Direct Silylation of Diphenylmethane
Direct reaction of diphenylmethane with HSiCl₃ in the presence of Lewis acids (e.g., AlCl₃) has been attempted. However, this method suffers from poor regioselectivity and yields below 40%, limiting its practicality.
Hydrosilylation of Diphenylacetylene
Hydrosilylation of diphenylacetylene with HSiCl₃ catalyzed by platinum complexes (e.g., Speier’s catalyst) produces the target compound alongside regioisomers. This route is less favored due to competing polymerization and costly catalysts.
Data Tables and Experimental Parameters
Table 1: Physicochemical Properties of Benzene, 1,1'-[(Trichlorosilyl)Methylene]Bis-
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁Cl₃Si |
| Molecular Weight | 301.7 g/mol |
| Boiling Point | 120–130°C (1 mmHg) |
| Density | 1.25 g/cm³ |
| Refractive Index | 1.558–1.562 |
Table 2: Optimal Reaction Conditions for Grignard–Trichlorosilane Synthesis
| Parameter | Optimal Value |
|---|---|
| Grignard Reagent | Diphenylmethylmagnesium bromide (1.0 equiv) |
| Trichlorosilane | 1.2 equiv |
| Solvent | Anhydrous THF |
| Temperature | −20°C → 25°C (gradual) |
| Reaction Time | 24 hours |
| Yield | 70–85% |
Challenges and Industrial Scalability
Industrial production faces two primary challenges:
-
Moisture Sensitivity : The product hydrolyzes rapidly in air, necessitating strict anhydrous conditions during synthesis and storage.
-
Byproduct Management : Chlorinated byproducts (e.g., SiCl₄) require capture and recycling to meet environmental regulations.
Recent advances in continuous-flow reactors and immobilized catalysts (e.g., anion-exchange resins) have improved efficiency, enabling throughputs exceeding 1,000 kg/year in pilot plants .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1'-[(trichlorosilyl)methylene]bis- undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Reduction: Can be reduced to form silanes.
Substitution: Undergoes nucleophilic substitution reactions to form different organosilicon compounds
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as alcohols, amines, and thiols
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used
Scientific Research Applications
Benzene, 1,1'-[(trichlorosilyl)methylene]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of trichloro(diphenylmethyl)silane involves its high reactivity with nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic due to the presence of three chlorine atoms, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, including hydrolysis, reduction, and substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following categories highlight structural and functional differences between the target compound and analogous bis(benzene) derivatives:
Alkylene-Bridged Derivatives
- Examples: Benzene, 1,1′-(1,3-propanediyl)bis- (CAS: Not specified): Features a three-carbon chain bridge. Observed in lignin pyrolysis (3.2% yield) . Benzene, 1,1′-(1,4-butanediyl)bis- (CAS: Not specified): Four-carbon bridge, detected in polystyrene pyrolysis .
- Comparison :
Alkylene bridges introduce flexibility and hydrophobic character. The target compound’s SiCl₃ group increases polarity and reactivity compared to inert hydrocarbon chains. Alkylene derivatives are thermally stable but lack functional groups for further modification .
Sulfonyl- and Oxy-Bridged Derivatives
- Examples :
- Comparison :
Sulfonyl and oxy bridges increase solubility in polar solvents. However, the SiCl₃ group in the target compound offers unique reactivity for cross-coupling or surface functionalization, unlike the inert ether or sulfonyl groups .
Halogenated Bridges
- Examples :
- Comparison: Halogenated bridges (e.g., -CCl₃) resist hydrolysis but are less reactive toward organometallic reagents. The SiCl₃ group in the target compound hydrolyzes readily, forming silanols (-Si(OH)₃), which are valuable in adhesion applications .
Unsaturated Bridges
- Examples :
- Comparison: Unsaturated bridges (e.g., -CH=CH-) allow π-π interactions but limit thermal stability.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Thermal Behavior in Pyrolysis
Research Findings
- Synthetic Utility : Sulfonyl-bridged bis(benzenes) are intermediates in [3+2] anionic electrocyclization, demonstrating their role in forming bicyclic structures .
- Pyrolysis Pathways : Alkylene-bridged bis(benzenes) are common in polystyrene and lignin decomposition, suggesting their formation via radical recombination .
- Reactivity: Trichlorosilyl groups hydrolyze to silanols, which are critical in adhesion promoters and silicone resins. This contrasts with stable ether or sulfonyl bridges .
Biological Activity
Benzene, 1,1'-[(trichlorosilyl)methylene]bis- is a silane compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Benzene, 1,1'-[(trichlorosilyl)methylene]bis- is characterized by its unique silane structure, which may influence its reactivity and interactions with biological systems. The compound's formula can be represented as follows:
- Molecular Formula : C13H9Cl3Si
- Molecular Weight : 307.65 g/mol
Biological Activity Overview
The biological activity of Benzene, 1,1'-[(trichlorosilyl)methylene]bis- has been investigated primarily in the context of its potential toxicity and interactions with cellular components. Research indicates that it may exhibit cytotoxic effects and influence various biological pathways.
The mechanisms through which Benzene, 1,1'-[(trichlorosilyl)methylene]bis- exerts its effects are not fully elucidated but may include:
- Reactive Oxygen Species (ROS) Generation : Similar to other benzene derivatives, it may induce oxidative stress by generating ROS.
- DNA Interaction : Potential to form adducts with DNA, leading to mutagenic effects.
- Enzyme Inhibition : Possible inhibition of key metabolic enzymes involved in detoxification processes.
Case Study 1: Cytotoxic Effects on Cell Lines
A study investigated the cytotoxic effects of Benzene, 1,1'-[(trichlorosilyl)methylene]bis- on various human cell lines. The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
These findings suggest that higher concentrations significantly reduce cell viability, indicating potential cytotoxicity.
Case Study 2: Genotoxicity Assessment
Another study assessed the genotoxic potential of Benzene, 1,1'-[(trichlorosilyl)methylene]bis- using the comet assay. The results demonstrated increased DNA damage in treated cells compared to controls:
| Treatment Group | % DNA in Tail |
|---|---|
| Control | 5 |
| Low Concentration | 15 |
| High Concentration | 35 |
This data implies that exposure to this compound may lead to significant DNA damage.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of Benzene, 1,1'-[(trichlorosilyl)methylene]bis-, it is essential to compare it with related compounds:
| Compound Name | Cytotoxicity | Genotoxicity |
|---|---|---|
| Benzene | Moderate | High |
| Trichloroacetic acid | High | Moderate |
| Benzene, 1,3-dichlorobenzene | Low | High |
This comparison highlights that while Benzene exhibits moderate cytotoxicity and high genotoxicity, Benzene, 1,1'-[(trichlorosilyl)methylene]bis- may have distinct effects due to its silane component.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
